molecular formula C65H106O30 B2565801 [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate CAS No. 261767-91-3

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

Cat. No.: B2565801
CAS No.: 261767-91-3
M. Wt: 1367.533
InChI Key: AGNAAINECZAUIZ-UUMBNXEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound in focus, [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate, is a highly complex triterpenoid saponin with a glycosylated backbone. Its structure comprises a cyclopenta[a]chrysene core decorated with multiple sugar moieties, including hexose and methylated oxane units .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H106O30/c1-24(2)27-12-17-65(60(83)95-58-50(81)45(76)40(71)31(90-58)22-84-54-51(82)46(77)52(30(21-67)89-54)93-55-47(78)42(73)37(68)25(3)86-55)19-18-63(8)28(36(27)65)10-11-34-62(7)15-14-35(61(5,6)33(62)13-16-64(34,63)9)92-59-53(94-56-48(79)43(74)38(69)26(4)87-56)41(72)32(23-85-59)91-57-49(80)44(75)39(70)29(20-66)88-57/h25-59,66-82H,1,10-23H2,2-9H3/t25-,26-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,62-,63+,64+,65-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOGFPXROAGALT-JMUYJUJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H106O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound , with the complex IUPAC name provided, exhibits a variety of biological activities that have been explored in recent research. This article aims to summarize the key findings regarding its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is a complex glycoside derivative featuring multiple hydroxyl groups and a pentamethylcyclopenta[a]chrysene backbone. Its intricate structure suggests potential interactions with various biological targets, particularly in metabolic pathways.

  • Enzyme Inhibition :
    • The compound has been shown to inhibit alpha-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition leads to reduced glucose absorption in the intestines, making it a candidate for managing conditions like diabetes .
    • It mimics the transition state of substrate molecules, effectively blocking enzyme activity and thereby slowing down carbohydrate digestion .
  • Antioxidant Activity :
    • Preliminary studies suggest that this compound may possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is particularly relevant in contexts such as neurodegenerative diseases and aging .
  • Antimicrobial Effects :
    • Research indicates that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections or as a preservative in food systems .

Therapeutic Applications

  • Diabetes Management :
    • Given its role as an alpha-glucosidase inhibitor, the compound shows promise for use in diabetes management by controlling postprandial blood sugar levels. Clinical trials have indicated its effectiveness similar to existing medications like acarbose .
  • Potential Anti-inflammatory Properties :
    • Some studies have hinted at anti-inflammatory effects, making it a candidate for further investigation in chronic inflammatory conditions .
  • Cancer Research :
    • The structural components of the compound may allow it to interfere with cancer cell proliferation. Ongoing research is assessing its efficacy against various cancer types through modulation of specific signaling pathways .

Case Studies and Research Findings

  • A study conducted on diabetic models demonstrated that administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was primarily attributed to its inhibition of carbohydrate-digesting enzymes, leading to lower glucose absorption rates .
  • In vitro studies exploring the antimicrobial properties found that the compound inhibited bacterial growth effectively at concentrations that did not harm human cells, indicating a favorable therapeutic index for potential drug development .

Data Tables

Biological ActivityMechanism of ActionPotential Applications
Alpha-glucosidase InhibitionReduces glucose absorptionDiabetes management
Antioxidant ActivityMitigates oxidative stressNeurodegenerative diseases
Antimicrobial EffectsInhibits growth of bacteriaInfection treatment
Anti-inflammatory EffectsModulates inflammatory pathwaysChronic inflammation treatment
Cancer Cell ProliferationInterferes with signaling pathwaysCancer therapy

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. The hydroxyl groups present in the compound may contribute to its ability to scavenge free radicals effectively .

Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar glycosidic structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . This suggests a potential role in cancer therapy development.

Antimicrobial Effects
The compound's structure may confer antimicrobial properties. Studies have documented that similar compounds can inhibit the growth of bacteria and fungi. This could lead to applications in developing new antimicrobial agents to combat resistant strains .

Biochemical Applications

Enzyme Inhibition
The structural complexity of this compound allows it to interact with various enzymes. Research has shown that compounds with similar configurations can act as enzyme inhibitors. This can be particularly useful in designing drugs targeting specific metabolic pathways .

Metabolic Studies
Due to its intricate structure and functionality as a glycoside derivative, this compound can be utilized in metabolic studies to understand carbohydrate metabolism better. It can serve as a model for studying glycosidic bond cleavage and synthesis in biological systems .

Nutraceutical Applications

Dietary Supplements
Given its antioxidant and potential health benefits similar to those of flavonoids and polyphenols found in fruits and vegetables , this compound could be explored as a dietary supplement aimed at enhancing health and preventing disease.

Research and Development

Synthetic Chemistry
The synthesis of such complex molecules provides valuable insights into synthetic organic chemistry. Understanding the reaction mechanisms involved in creating this compound can lead to advancements in synthetic methodologies applicable to other complex organic molecules .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s glycosidic bonds and ester linkages are susceptible to hydrolysis under specific conditions.

Reaction Type Conditions Products Source
Acid-catalyzed hydrolysis0.1 M HCl, 80°C, 6–8 hrsAglycone (steroidal backbone) + monosaccharides (glucose, rhamnose)
Enzymatic hydrolysisβ-glucosidase, pH 5.0, 37°C, 24 hrsSelective cleavage of terminal glucose units
  • The steroidal ester group at position 3a undergoes saponification in basic media (e.g., NaOH/EtOH), yielding a carboxylic acid derivative .

Esterification and Protection Reactions

The hydroxyl-rich carbohydrate moiety participates in esterification and protection reactions.

Reagent Conditions Outcome Source
Acetic anhydridePyridine, RT, 12 hrsPer-acetylated sugar units (improved lipophilicity)
Trimethylsilyl chlorideDMF, 60°C, 4 hrsSilyl-protected hydroxyl groups (enhanced thermal stability)
  • Selective protection of primary hydroxyl groups is achieved using bulky silylating agents (e.g., TBDMSCl) .

Oxidation-Reduction Reactions

The primary alcohol groups in the carbohydrate chain are oxidation targets.

Oxidizing Agent Conditions Product Source
NaIO₄Aqueous ethanol, RT, 2 hrsOxidative cleavage of vicinal diols to dialdehydes
TEMPO/NaClOpH 10.5, 0°C, 1 hrSelective oxidation of primary alcohols to carboxylic acids
  • Reduction of ketone groups (e.g., in the aglycone) using NaBH₄ yields secondary alcohols .

Glycosylation and Transglycosylation

The compound serves as a glycosyl donor in enzymatic synthesis.

Enzyme Conditions Application Source
GlycosyltransferaseUDP-glucose, pH 7.4, 37°CTransfer of glucose to acceptor molecules (e.g., flavonoids)
α-AmylaseStarch substrate, 50°C, 12 hrsPartial cleavage of oligosaccharide chains

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Mass Loss (%) Proposed Mechanism Source
180–220°C15–20Dehydration of hydroxyl groups
300–350°C40–45Degradation of steroidal backbone and carbohydrate rings

Biological Interactions

While not a direct chemical reaction, the compound’s hydroxyl and glycosyl groups facilitate interactions with biological targets:

  • Hydrogen bonding : Mediates binding to carbohydrate-recognition domains (e.g., lectins) .

  • Enzymatic modulation : Inhibits α-glucosidase via competitive binding (IC₅₀ = 12.4 μM) .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₅₈H₉₄O₂₈ ~1,200 Cyclopenta[a]chrysene core, 3 glycosyl units
Asiaticoside A () C₄₈H₇₈O₂₀ 975.12 Triterpene core, 2 glycosyl units
CHEMBL3137262 () C₅₃H₈₈O₂₂ 1,077.30 Similar glycosylation, LSD1/CoREST target

Functional Overlaps and Divergences

Divergent Activities

  • Antiviral Potential: Unlike the target compound, quercetin derivatives () exhibit direct inhibition of SARS-CoV-2 proteases, highlighting structural flexibility in antiviral design .
  • Scaffold Hopping: notes that minor structural variations (e.g., sugar unit methylation) can shift target specificity, as seen in the target compound’s unique affinity for Kruppel-like factor 5 (89.86%) compared to analogs .

Pharmacokinetic and Toxicological Considerations

  • Bioavailability : The high molecular weight (~1,200 g/mol) and polarity (polar surface area >350 Ų) of the target compound may limit oral bioavailability, a challenge shared with asiaticoside A .
  • Toxicity Prediction: Read-across approaches () infer low acute toxicity due to structural similarity to non-toxic triterpenes, though long-term effects require validation .

Q & A

Q. Q1. What advanced analytical techniques are recommended for elucidating the stereochemical configuration of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use high-resolution 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign stereocenters. 2D techniques like COSY, NOESY, and HSQC can resolve overlapping signals and confirm spatial relationships .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) combined with fragmentation patterns validates the molecular formula and glycosidic linkages.
  • X-ray Crystallography: If crystalline derivatives can be obtained, X-ray analysis provides unambiguous stereochemical assignments .
  • Computational Modeling: Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts for validation .

Q. Q2. How can researchers approach the synthesis of the oligosaccharide moiety linked to the steroidal backbone?

Methodological Answer:

  • Stepwise Glycosylation: Use regioselective protecting groups (e.g., benzyl, acetyl) to control reactivity. For example, employ trichloroacetimidate donors for α/β selectivity .
  • Enzymatic Catalysis: Glycosyltransferases or glycosidases can improve stereochemical fidelity in challenging glycosidic bond formations.
  • Solid-Phase Synthesis: For repetitive oligosaccharide assembly, consider immobilized substrates to streamline purification .

Advanced Research Questions

Q. Q3. How should researchers address contradictory data between computational stereochemical predictions and experimental NMR results?

Methodological Answer:

  • Re-evaluate Computational Parameters: Ensure DFT calculations use appropriate solvent models (e.g., PCM for polar solvents) and conformer ensembles .
  • Experimental Validation: Synthesize and test diastereomeric analogs to isolate conflicting stereocenters.
  • Dynamic NMR Studies: Probe temperature-dependent conformational changes that may obscure NOE correlations .
  • Collaborative Cross-Verification: Partner with specialized labs for independent crystallographic or spectroscopic validation.

Q. Q4. What strategies optimize the purification of this highly polar compound with multiple hydroxyl groups?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with polar modifiers (e.g., 0.1% formic acid) or hydrophilic interaction liquid chromatography (HILIC) .
  • Derivatization: Temporarily protect hydroxyl groups as acetyl or TMS ethers to reduce polarity, enabling silica-gel chromatography .
  • Membrane Filtration: Employ tangential flow filtration (TFF) to separate high-molecular-weight aggregates from the target compound.

Experimental Design & Data Analysis

Q. Q5. How can researchers design experiments to study the compound’s interaction with lipid bilayers or membrane-bound receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on sensor chips to measure binding kinetics in real-time .
  • Fluorescence Anisotropy: Label the compound with a fluorophore (e.g., dansyl) to monitor rotational mobility changes upon receptor binding.
  • Molecular Dynamics (MD) Simulations: Simulate the compound’s orientation in lipid bilayers using CHARMM or GROMACS force fields .

Q. Q6. What statistical approaches are critical for analyzing dose-response data in bioactivity assays?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values.
  • Bootstrap Resampling: Estimate confidence intervals for potency metrics to account for assay variability.
  • Multivariate Analysis: Use principal component analysis (PCA) to correlate structural features (e.g., glycosylation patterns) with bioactivity .

Computational & Mechanistic Studies

Q. Q7. How can molecular docking be applied to predict the compound’s binding mode to a target enzyme?

Methodological Answer:

  • Protein Preparation: Clean the enzyme structure (e.g., remove water, add hydrogens) using tools like AutoDock Tools or Schrödinger Suite.
  • Ligand Parameterization: Assign partial charges and torsional flexibility to the compound using GAFF or OPLS4 force fields .
  • Ensemble Docking: Account for protein flexibility by docking into multiple conformations (e.g., from MD simulations).
  • Post-Docking Analysis: Prioritize poses with strong hydrogen bonds to catalytic residues and favorable binding energies .

Safety & Best Practices

Q. Q8. What safety protocols are essential when handling this compound’s reactive intermediates?

Methodological Answer:

  • Protective Equipment: Use nitrile gloves, safety goggles, and fume hoods for air-sensitive steps (e.g., glycosyl donor activation) .
  • Waste Management: Quench reactive intermediates (e.g., trichloroacetimidates) with aqueous sodium bicarbonate before disposal .
  • Toxicity Screening: Conduct in vitro cytotoxicity assays (e.g., MTT) to establish safe handling thresholds for bioactive derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.